molecular formula C9H6BrNO B8256097 2-Bromoindolizine-7-carbaldehyde

2-Bromoindolizine-7-carbaldehyde

Cat. No.: B8256097
M. Wt: 224.05 g/mol
InChI Key: LASNLCUXSIXXSJ-UHFFFAOYSA-N
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Description

2-Bromoindolizine-7-carbaldehyde is a high-purity chemical reagent designed for advanced research and development applications. As a member of the indolizine family, this compound serves as a versatile synthetic intermediate, particularly in the construction of complex N-heterocyclic systems. The presence of both a bromo substituent and a reactive carbaldehyde group on the indolizine core allows for sequential and site-selective functionalization via cross-coupling reactions and nucleophilic addition, making it a valuable scaffold in medicinal chemistry and materials science. Research applications include its use as a key precursor in the synthesis of potential pharmacologically active compounds. Indolizine derivatives are recognized for their relevance in various fields, ranging from pharmaceutics to material science. The bromine atom facilitates metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to introduce complex carbon chains or aromatic systems. Simultaneously, the aldehyde group can undergo condensation to form imines or be reduced to an alcohol, providing multiple handles for molecular diversification. This compound is offered for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult relevant safety data sheets and handle the material according to laboratory safety protocols.

Properties

IUPAC Name

2-bromoindolizine-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-4-9-3-7(6-12)1-2-11(9)5-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASNLCUXSIXXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C=C1C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 2-Bromoindolizine-7-carbaldehyde and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Potential Applications References
This compound Indolizine Br (C2), CHO (C7) 224.03* Aldehyde, Bromine Drug intermediates, bioactive molecule synthesis
Methyl 2-bromo-8-methoxyindolizine-7-carboxylate Indolizine Br (C2), OMe (C8), COOMe (C7) 298.13* Ester, Methoxy, Bromine Pharmaceutical intermediates (e.g., calcium channel blockers)
3-Bromo-2H-indazole-7-carbaldehyde Indazole Br (C3), CHO (C7) 225.04 Aldehyde, Bromine Research reagents, enzyme inhibitors

*Molecular weights calculated based on formula.

Key Observations:

Core Structure Differences: Indolizine (this compound and its methyl ester derivative) has a fused bicyclic system with one nitrogen atom, whereas indazole (3-Bromo-2H-indazole-7-carbaldehyde) contains a benzene ring fused to a pyrazole ring with two adjacent nitrogen atoms.

Functional Group Variations :

  • The aldehyde group in this compound offers higher reactivity compared to the ester group in Methyl 2-bromo-8-methoxyindolizine-7-carboxylate. Aldehydes are pivotal in forming imines or hydrazones, enabling conjugation with amines or hydrazines for drug candidate synthesis .
  • The methoxy group in the methyl ester derivative increases lipophilicity, which may enhance membrane permeability in drug delivery applications .

Substituent Position Effects :

  • Bromine at C2 (indolizine) vs. C3 (indazole) alters steric and electronic environments. In indolizine derivatives, bromine at C2 may enhance electrophilic aromatic substitution reactivity, while in indazole, bromine at C3 could influence hydrogen bonding interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-Bromoindolizine-7-carbaldehyde?

  • Methodological Answer : The synthesis typically involves bromination of indolizine precursors followed by formylation. For example:

  • Bromination : Indolizine derivatives are brominated at the 2nd position using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid. The reaction selectivity is influenced by the electronic properties of the indolizine ring .
  • Formylation : Subsequent formylation introduces the aldehyde group at the 7th position. This can be achieved via Vilsmeier-Haack reactions or direct oxidation of methyl groups using agents like pyridinium chlorochromate (PCC) .
    • Key Considerations : Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (room temperature to 80°C) are critical for yield optimization .

Q. How do the electronic properties of this compound influence its reactivity?

  • Methodological Answer :

  • The bromine atom at position 2 acts as an electron-withdrawing group, directing electrophilic substitution to the 7th position. This enhances the aldehyde group's electrophilicity, making it reactive in nucleophilic additions (e.g., Grignard reactions) .
  • Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during bromination of indolizine precursors?

  • Methodological Answer :

  • Reagent Selection : NBS is preferred over Br₂ for controlled bromination, reducing di-brominated byproducts .
  • Solvent Effects : Non-polar solvents (e.g., CCl₄) slow reaction kinetics, improving selectivity. Polar solvents (e.g., DMF) may accelerate side reactions .
  • Temperature Modulation : Lower temperatures (0–25°C) suppress radical pathways, as shown in kinetic studies of similar indolizine brominations .
    • Data Contradictions : reports high selectivity with NBS in CH₂Cl₂, while highlights side reactions in DMF, emphasizing solvent-dependent mechanistic pathways.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Bioactivity Validation : Reproduce assays under standardized conditions (e.g., MIC testing for antimicrobial activity with controls like ciprofloxacin) .
  • Structural-Activity Relationship (SAR) Analysis : Compare derivatives with varying substituents (Table 1). For example, 2-bromo substitution enhances antimicrobial activity compared to 7-methoxy analogs .

Table 1 : Bioactivity Comparison of Indolizine Derivatives

CompoundSubstitution PatternIC₅₀ (Antimicrobial)Reference
This compound2-Br, 7-CHO12.5 µM
Methyl 8-methoxyindolizine-7-carboxylate8-OCH₃, 7-COOCH₃>50 µM

Q. How can tandem cyclization reactions expand the utility of this compound in heterocyclic synthesis?

  • Methodological Answer :

  • One-Pot Synthesis : Combine bromo-aldehyde intermediates with enolates or dienophiles (e.g., ethyl 4-bromobut-2-enoate) to generate fused rings (e.g., indolizino[1,2-b]quinolines) .
  • Mechanistic Insight : Monitor intermediates via LC-MS or in-situ FTIR to identify cyclization pathways (e.g., [1,5]-hydride shifts vs. nucleophilic attacks) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing bioactivity data of indolizine derivatives?

  • Methodological Answer :

  • Triplicate Measurements : Ensure reproducibility by reporting mean ± SD for assays (e.g., antioxidant activity via DPPH radical scavenging) .
  • Multivariate Analysis : Use PCA or cluster analysis to correlate substituent effects (e.g., logP, polar surface area) with bioactivity .

Q. How can crystallography (e.g., SHELX software) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Refinement Protocols : Employ SHELXL for high-resolution X-ray data, refining anisotropic displacement parameters and validating via R-factor convergence (<5%) .
  • Twinned Data Handling : Use SHELXD for structure solution in cases of pseudo-merohedral twinning, common in brominated heterocycles .

Key Challenges and Contradictions

  • Synthetic Yield Discrepancies : reports >75% yields for bromination with NBS, while notes ~60% yields in flow reactors, suggesting scalability vs. batch process trade-offs .
  • Biological Activity Variability : Derivatives with 7-carbaldehyde groups show inconsistent anticancer activity across cell lines (e.g., HepG2 vs. MCF-7), necessitating target-specific SAR studies .

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